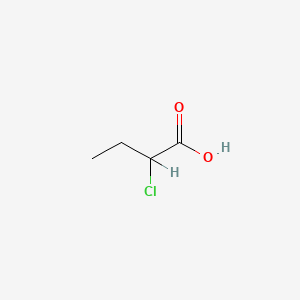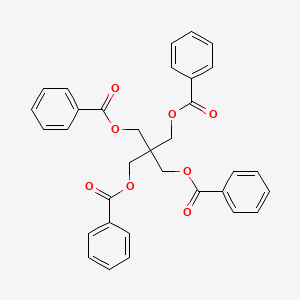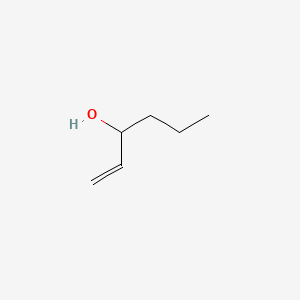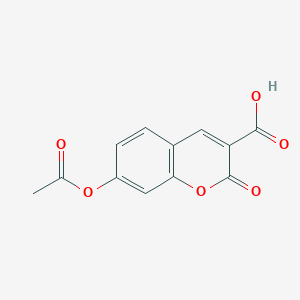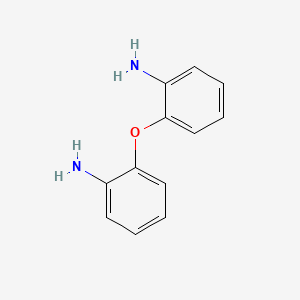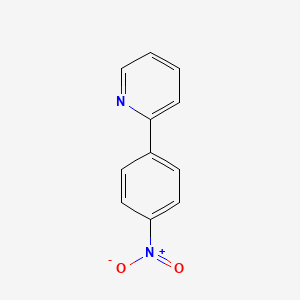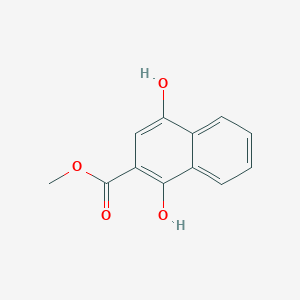
1,4-ジヒドロキシ-2-ナフトエ酸メチル
概要
説明
Methyl 1,4-dihydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O4 . Its average mass is 218.205 Da and its monoisotopic mass is 218.057907 Da . It is also known by other names such as 1,4-dihydroxy-2-Naphthalenecarboxylic acid methyl ester, 1,4-Dihydroxy-2-naphtoate de méthyle, and 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 1,4-dihydroxy-2-naphthoate consists of a naphthalene core with two hydroxy groups at positions 1 and 4, and a carboxylic acid methyl ester at position 2 .Chemical Reactions Analysis
Methyl 1,4-dihydroxy-2-naphthoate is involved in the biosynthesis of menaquinone (Vitamin K), specifically demethylmenaquinol-9 within E. coli . The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase catalyzes the chemical reaction that converts the soluble bicyclic naphthalenoid compound DHNA into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .Physical And Chemical Properties Analysis
Methyl 1,4-dihydroxy-2-naphthoate is a solid at room temperature . It has a molecular weight of 218.21 . The InChI code for this compound is 1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 .作用機序
Target of Action
Methyl 1,4-dihydroxy-2-naphthoate primarily targets enzymes involved in the biosynthesis of menaquinone (Vitamin K), such as 1,4-dihydroxy-2-naphthoate prenyltransferase . This enzyme plays a crucial role in the conversion of the soluble bicyclic naphthalenoid compound DHNA into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .
Mode of Action
The compound interacts with its targets by inhibiting the function of enzymes involved in the biosynthesis of menaquinone. This interaction results in the suppression of the production of menaquinone, a vital electron carrier in the electron transport chain of bacteria .
Biochemical Pathways
Methyl 1,4-dihydroxy-2-naphthoate affects the biosynthesis of menaquinones, phylloquinone, and several plant pigments . It is involved in the shikimate pathway and terpene biosynthetic pathway for the synthesis of the menaquinone part and prenyl side chain parts, respectively .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment .
Result of Action
The inhibition of menaquinone biosynthesis by Methyl 1,4-dihydroxy-2-naphthoate can lead to a disruption in the electron transport chain of bacteria, affecting their energy production . In addition, it has been found to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-jB, JNK, and p38 MAPK pathways .
Action Environment
The action, efficacy, and stability of Methyl 1,4-dihydroxy-2-naphthoate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action can be influenced by the presence of other compounds in the environment, such as those involved in the biosynthesis of menaquinone .
実験室実験の利点と制限
Methyl 1,4-dihydroxy-2-naphthoate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized or purchased from chemical suppliers. It is also relatively inexpensive compared to other biochemical reagents. However, it has some limitations, including its potential toxicity at high doses and its instability in aqueous solutions.
将来の方向性
There are several future directions for the use of Methyl 1,4-dihydroxy-2-naphthoate in scientific research. One area of interest is the development of new methods for the synthesis and purification of the compound, which could lead to improved purity and yield. Another area of interest is the study of the effects of Methyl 1,4-dihydroxy-2-naphthoate on various physiological processes, such as inflammation and cancer. Additionally, there is potential for the development of new therapeutic agents based on the biochemical and physiological effects of Methyl 1,4-dihydroxy-2-naphthoate.
科学的研究の応用
ここでは、1,4-ジヒドロキシ-2-ナフトエ酸メチルの科学研究における用途について、特に独自の用途に焦点を当てて、包括的な分析を行います。
ビタミンK生合成
1,4-ジヒドロキシ-2-ナフトエ酸メチルは、メナキノン(ビタミンK)の生合成、特に大腸菌におけるデメチルメナキノール-9に役割を果たします。ビタミンKは、光合成における電子伝達体およびレドックス分子として機能し、生命に不可欠です .
軸不斉ベンゾイミダゾール誘導体の合成
この化合物は、さまざまな医薬品用途において重要な軸不斉ベンゾイミダゾール誘導体を合成するための出発試薬として使用できます .
抗炎症作用
新規ナフトール誘導体であるメチル-1-ヒドロキシ-2-ナフトエートは、NF-jB、JNK、およびp38 MAPK経路を抑制することにより、マクロファージにおけるリポ多糖誘発性炎症反応を阻害することが示されています .
生物触媒
1,4-ジヒドロキシ-2-ナフトエ酸メチルは、シトクロムP450酵素によるジヒドロキシナフト酸の合成などの生物触媒プロセスに関与しています .
メナキノン生合成経路
また、フタルロシン経路にも関与しており、これは、細菌呼吸に不可欠なビタミンKの一種であるメナキノンの生合成において重要な役割を果たします .
Safety and Hazards
Methyl 1,4-dihydroxy-2-naphthoate is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
生化学分析
Biochemical Properties
It interacts with enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes are involved in the conversion of chorismate to 1,4-dihydroxy-2-naphthoate, a key step in the biosynthesis of menaquinones .
Cellular Effects
Its role in the biosynthesis of menaquinones suggests it may influence cellular processes related to electron transport and ATP generation . Menaquinones are vital components of the electron-transfer system in prokaryotes .
Molecular Mechanism
The molecular mechanism of Methyl 1,4-dihydroxy-2-naphthoate primarily involves its conversion into menaquinones. This process is catalyzed by enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes facilitate the attachment of a polyprenyl side chain to 1,4-dihydroxy-2-naphthoate, converting it into demethylmenaquinone .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors in its role in menaquinone biosynthesis .
Metabolic Pathways
Methyl 1,4-dihydroxy-2-naphthoate is involved in the biosynthesis of menaquinones . This metabolic pathway begins with chorismate and involves several steps, including the conversion of chorismate to 1,4-dihydroxy-2-naphthoate .
Transport and Distribution
Given its role in menaquinone biosynthesis, it is likely associated with the cell membrane .
Subcellular Localization
Given its role in menaquinone biosynthesis, it is likely found in the cytoplasm where this biosynthesis occurs .
特性
IUPAC Name |
methyl 1,4-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAPJSLKLVFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345394 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77060-74-3 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


